N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Beschreibung

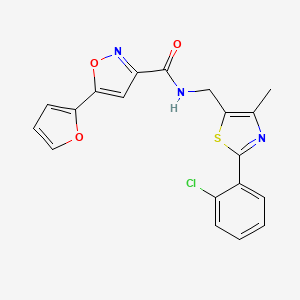

This compound is a heterocyclic carboxamide featuring a thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The isoxazole ring is functionalized with a furan-2-yl group at position 5 and linked via a carboxamide bridge to the thiazolylmethyl moiety.

Eigenschaften

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O3S/c1-11-17(27-19(22-11)12-5-2-3-6-13(12)20)10-21-18(24)14-9-16(26-23-14)15-7-4-8-25-15/h2-9H,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFXIVPIDDYNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.

Structural Characteristics

The compound features a unique combination of functional groups, including:

- Thiazole ring : Enhances the compound's lipophilicity and membrane permeability.

- Chlorophenyl group : Contributes to the overall stability and reactivity.

- Isoxazole ring : Known for its diverse biological activities, particularly in medicinal chemistry.

Molecular Formula

The molecular formula for this compound is .

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 367.85 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Derivative : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Isoxazole Ring Formation : The isoxazole moiety is constructed using condensation reactions.

- Final Coupling : The final product is obtained through coupling reactions involving the thiazole and isoxazole intermediates.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

- MCF7 Cell Line : The compound demonstrated an IC50 value of 22.47 µM, indicating substantial growth inhibition in breast cancer cells.

- HCT116 Cell Line : In colon cancer models, the compound showed an IC50 value of 16.0 µM, highlighting its potential for treating colorectal cancer.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Research Findings

Studies have reported that derivatives similar to this compound can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with various receptors could alter signaling pathways critical for tumor growth and inflammation.

Binding Affinities

Research has suggested that this compound has notable binding affinities for targets such as:

| Target Enzyme | Binding Affinity (Ki) |

|---|---|

| Aurora-A Kinase | 25 nM |

| CDK2 | 30 nM |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole-Thiazole Hybrid Scaffolds

a. N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE ()

- Key Differences :

- The amide nitrogen is substituted with a diphenylmethyl (benzhydryl) group instead of a thiazolylmethyl group.

- Lacks the furan-2-yl substituent on the isoxazole ring.

- Absence of the furan moiety may alter electronic interactions with biological targets.

b. N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ()

- Key Differences :

- The amide nitrogen is linked to a 5-chloro-2-methylphenyl group instead of a thiazolylmethyl group.

- Contains a methyl-substituted isoxazole without a furan ring.

- Implications :

Compounds with Furan-Thiazole Motifs

a. N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide ()

- Key Differences :

- Replaces the thiazole ring with a thiophene-furan hybrid side chain.

- Features a hydroxyethyl linker instead of a chlorophenyl-substituted thiazole.

Data Tables: Structural and Molecular Comparisons

Table 1. Structural Features of Key Analogues

Table 2. Pharmacological Hypotheses Based on Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.